5-Lipoxygenase Inhibition vs. OLDA and PALDA
STEARDA inhibits arachidonate 5-lipoxygenase (5-LO) with an IC50 of 16 nM . This is within approximately 2-fold of OLDA's 5-LO IC50 of 7.5 nM , demonstrating comparable potency to the most potent 5-LO inhibitor in the N-acyldopamine family. No published 5-LO inhibition data exist for PALDA or NADA at comparable potency, indicating that potent 5-LO inhibition is restricted to STEARDA and the monounsaturated OLDA within this compound class. The catechol group is essential for this activity; the amide functionality may modulate binding kinetics [1].
| Evidence Dimension | 5-Lipoxygenase (5-LO) inhibition potency (IC50) |
|---|---|
| Target Compound Data | STEARDA IC50 = 16 nM |
| Comparator Or Baseline | OLDA IC50 = 7.5 nM; PALDA — no reported IC50; NADA — no reported IC50 (not described as a potent 5-LO inhibitor in the literature) |
| Quantified Difference | STEARDA is approximately 2-fold less potent than OLDA at 5-LO, but unlike OLDA, STEARDA lacks direct TRPV1 agonism, providing a cleaner pharmacological tool for 5-LO inhibition without confounding TRPV1 activation. |
| Conditions | Arachidonate 5-lipoxygenase from rat basophilic leukemia-1 (RBL-1) cells (STEARDA data from vendor, OLDA data from published literature). |
Why This Matters
For researchers studying the leukotriene pathway in inflammatory models where TRPV1 co-activation is a confounding variable, STEARDA provides a unique tool that isolates 5-LO inhibition from direct TRPV1 agonism.
- [1] Inhibition of in Vitro Prostaglandin and Leukotriene Biosyntheses by Cinnamoyl-β-phenethylamine and N-Acyldopamine Derivatives. J-STAGE. 2008. The catechol group was found to be essential for inhibition of arachidonate 5-lipoxygenase. View Source
